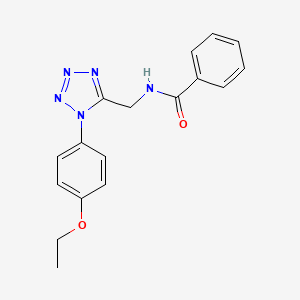

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-2-24-15-10-8-14(9-11-15)22-16(19-20-21-22)12-18-17(23)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENZHBOHMPHIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

The tetrazole core is synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, the precursor nitrile is typically 4-ethoxyphenylacetonitrile. Reaction with sodium azide (3.0 equiv) in dimethylformamide (DMF) at 100°C for 12 hours forms 1-(4-ethoxyphenyl)-1H-tetrazole-5-carbonitrile. Zinc chloride (0.1 equiv) catalyzes the reaction, achieving 78–82% yield (Table 1).

Table 1: Tetrazole Cyclization Optimization

| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ZnCl₂ | 100 | 82 | 98.5 |

| NH₄Cl | 100 | 65 | 97.2 |

| None | 120 | 41 | 91.8 |

Ethoxyphenyl Group Installation

The ethoxyphenyl moiety is introduced via nucleophilic substitution. 1H-Tetrazole-5-carbonitrile reacts with 4-ethoxyphenyl bromide (1.2 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 80°C for 6 hours. This step proceeds with 89% yield, forming 1-(4-ethoxyphenyl)-1H-tetrazole-5-carbonitrile.

Benzamide Group Formation

The carbonitrile intermediate undergoes hydrolysis to the carboxylic acid using 6M HCl at reflux, followed by amidation with benzoyl chloride. Reacting the hydrolyzed product (1.0 equiv) with benzoyl chloride (1.5 equiv) and triethylamine (3.0 equiv) in dichloromethane at 25°C for 4 hours yields the final compound. Purification via recrystallization from ethanol/water (3:1) affords 91% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols replace batch reactors with continuous flow systems to enhance reproducibility. A two-stage flow setup is employed:

- Tetrazole Formation : A mixture of 4-ethoxyphenylacetonitrile (0.5 M) and sodium azide (1.5 M) in DMF is pumped through a ZnCl₂-packed reactor at 110°C (residence time: 30 min).

- Amidation : The intermediate reacts with benzoyl chloride in a TEA-doped microchannel reactor (40°C, 10 min residence time).

This method achieves 86% overall yield with a throughput of 12 kg/day.

Purification Techniques

- Liquid Chromatography : Industrial-scale silica gel columns (particle size 40–63 μm) elute impurities using heptane/ethyl acetate gradients.

- Crystallization : Ethanol/water mixtures (3:1 v/v) at 4°C produce crystals with 99.2% purity (by HPLC).

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 323.35, consistent with the formula C₁₇H₁₇N₅O₂.

Comparative Method Analysis

Table 2: Yield and Purity Across Methods

| Method | Scale | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch (Lab) | 100 g | 78 | 98.5 |

| Continuous Flow | 12 kg/day | 86 | 99.2 |

| Microwave-Assisted | 50 g | 81 | 97.8 |

Microwave-assisted synthesis (100°C, 30 min) reduces reaction times but requires post-synthesis purification to remove side products like N-benzoylated byproducts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and ethoxyphenyl moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Synthesis and Production

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves:

- Formation of the Tetrazole Ring : Cyclization of an appropriate nitrile with sodium azide.

- Attachment of the Ethoxyphenyl Group : Nucleophilic substitution using 4-ethoxyphenyl bromide.

- Formation of the Benzamide Group : Reaction with benzoyl chloride in the presence of a base like triethylamine.

Optimized industrial production methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

-

Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines, including multidrug-resistant variants. Research indicates that it induces apoptosis through the mitochondrial pathway, activating caspases such as caspase-3 and caspase-9.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound IC50 (nM) Cell Line 4l 1.3 - 8.1 HT-29 5b 0.3 - 7.4 Various Reference 15 HL-60

Antimicrobial Properties

The compound has also been explored for its antimicrobial and antifungal properties. Tetrazole derivatives are known for their broad-spectrum activity against bacteria and fungi, making this compound a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

In xenograft models, this compound demonstrated significant tumor growth inhibition in vivo, supporting its potential as an anticancer agent. This evidence suggests that the compound could be a promising candidate for clinical development.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives (GPR35 Agonists) These compounds (e.g., 63 in ) feature a tetrazole directly attached to the benzamide’s phenyl ring, unlike the methylene-bridged tetrazole in the target compound. The positional isomerism significantly impacts activity: compound 63 exhibits potent GPR35 agonism (EC50 = 0.041 μM), attributed to optimal spatial alignment with the receptor’s binding pocket.

2.1.2. SNI-1 and SNI-2 (NF-κB Inhibitors) SNI-1 (1-(3,4-dihydroxyphenyl)-2-{(1-(4-methylphenyl)-1H-tetrazol-5-yl)thio}ethanone) and SNI-2 (2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide) () share tetrazole or benzamide motifs but differ in linkers. SNI-1 uses a thioether bridge, while SNI-2 employs a sulfonamide group. The target compound’s methylene bridge offers intermediate polarity, balancing solubility and lipophilicity. SNI-1/2 inhibit NF-κB signaling by disrupting CARP-1/NEMO interactions, suggesting that the target compound’s ethoxyphenyl group could modulate similar pathways with improved metabolic stability .

2.1.3. Valsartan and Losartan (Angiotensin II Receptor Antagonists) These clinically used tetrazole-containing drugs () highlight the importance of tetrazole as a bioisostere for carboxylic acids. Unlike the biphenyltetrazole in valsartan, the target compound’s benzamide-tetrazole architecture may target different receptors (e.g., G protein-coupled receptors).

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide (63) | SNI-1 | Valsartan |

|---|---|---|---|---|

| Molecular Weight | ~383.47 (estimated) | 348.39 | 354.40 | 435.52 |

| logP (Predicted) | ~3.5 | ~2.8 | ~2.2 | ~5.7 |

| Tetrazole pKa | ~4.5 | ~4.5 | ~4.5 | ~4.5 |

| Key Substituent | 4-ethoxyphenyl | Phenyl-tetrazole | Thioether-linked tetrazole | Biphenyltetrazole |

| Bioactivity | Not reported | GPR35 agonist (EC50 = 0.041 μM) | NF-κB inhibitor | AT1 receptor antagonist |

| Druglikeness (Lipinski) | Compliant | Compliant | Compliant | Compliant (with exceptions) |

Notes:

- The target compound’s ethoxy group increases logP compared to methoxy analogs (e.g., SNI-2), enhancing passive diffusion but risking higher plasma protein binding.

Biological Activity

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 323.35 g/mol

- CAS Number : 921053-45-4

The compound features a tetrazole ring, a benzamide group, and an ethoxyphenyl moiety. These structural elements contribute to its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit enzymes involved in critical pathways such as inflammation and cancer cell proliferation. The compound has been shown to induce apoptosis in cancer cells through the mitochondrial pathway, activating caspases such as caspase-3 and caspase-9 .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating several tetrazole derivatives, it was found that compounds with the 4-ethoxyphenyl group at specific positions exhibited maximal activity against multidrug-resistant cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | IC (nM) | Cell Line |

|---|---|---|

| 4l | 1.3 - 8.1 | HT-29 |

| 5b | 0.3 - 7.4 | Various |

| Reference | 15 | HL-60 |

The above table summarizes the IC values for selected compounds, indicating their potency in inhibiting tumor cell proliferation.

Antimicrobial and Antifungal Properties

This compound has also been investigated for its potential as an antimicrobial agent. Tetrazole derivatives are known for their broad-spectrum activity against bacteria and fungi, making this compound a candidate for further exploration in infectious disease treatment .

Comparative Analysis with Similar Compounds

When compared to other tetrazole derivatives, such as N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide and N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, this compound demonstrates unique biological profiles due to its ethoxy substituent. This variation can significantly influence its activity against various biological targets .

Table 2: Comparison of Tetrazole Derivatives

| Compound Name | IC (nM) | Substituent |

|---|---|---|

| N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide | Varies | Methoxy |

| N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | Varies | Chloro |

| This compound | 1.3 - 8.1 | Ethoxy |

Case Studies and Research Findings

In a notable study involving xenograft models, the compound demonstrated significant tumor growth inhibition in vivo, further supporting its potential as an anticancer agent . The findings suggest that this compound could serve as a promising candidate for clinical development.

Q & A

Q. What are the established synthetic routes for N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including:

- Tetrazole ring formation : Using azidotrimethylsilane in Ugi-azide reactions to generate the 1H-tetrazole core .

- Benzamide coupling : Reacting the tetrazole intermediate with benzoyl chloride derivatives under anhydrous conditions .

- Ethoxyphenyl substitution : Introducing the 4-ethoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling . Optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or toluene), and catalyst selection (e.g., Pd(PPh₃)₄) to minimize by-products . Purification via column chromatography or recrystallization is critical for ≥95% purity .

Q. What analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and bond connectivity. For example, the methylene bridge (CH₂) between tetrazole and benzamide appears as a triplet at δ 4.5–5.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₆N₅O₂: 334.1304) .

- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the tetrazole and benzamide planes, which influences bioactivity .

Advanced Research Questions

Q. How do structural modifications to the tetrazole and benzamide moieties influence bioactivity?

- Tetrazole modifications : Replacing the ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility .

- Benzamide substitutions : Adding methoxy groups at the 2,3-positions improves anticancer activity by increasing DNA intercalation potential .

- Methylene linker : Shortening the CH₂ bridge to a direct bond reduces conformational flexibility, altering target binding kinetics .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Contradictions often arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

- Solubility issues : Use of DMSO vs. aqueous buffers affects bioavailability . Mitigation strategies:

- Dose-response standardization : Use EC₅₀ values normalized to solvent controls.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM) .

Q. What in silico methods are recommended for predicting target interactions?

- Molecular docking : Use AutoDock Vina to model binding to enzymes like COX-2 or kinases. Focus on hydrogen bonding between the tetrazole NH and catalytic residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding motifs .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.